Barium bis(p-nonylphenolate)

Description

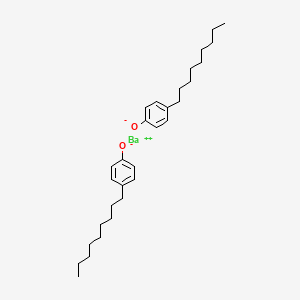

Structure

3D Structure of Parent

Properties

CAS No. |

41157-58-8 |

|---|---|

Molecular Formula |

C30H46BaO2 |

Molecular Weight |

576.0 g/mol |

IUPAC Name |

barium(2+);4-nonylphenolate |

InChI |

InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |

InChI Key |

WUJZPTPSNSHTAZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Ligand Design

The ligand for the target compound is p-nonylphenolate, derived from p-nonylphenol. The synthesis of nonylphenol itself is a significant area of industrial and academic research, with outcomes heavily dependent on the chosen synthetic route and reaction conditions.

The industrial production of nonylphenols typically involves the acid-catalyzed alkylation of phenol (B47542) with a mixture of nonenes, which are nine-carbon olefins. wikipedia.orgresearchgate.net This process results in a complex mixture of nonylphenol isomers, as the nonyl group can attach to the phenol ring at various positions and can be either branched or linear. wikipedia.org The 4-position (para) is the most common point of attachment, leading to 4-nonylphenol, which is the most widely produced variant. wikipedia.org

While industrial synthesis yields a complex isomeric mixture, specific, structurally defined nonylphenol isomers are often required for research to understand structure-property relationships. nih.gov Various targeted synthetic methods have been developed to achieve this:

Friedel-Crafts Alkylation: This method can be used to synthesize specific branched isomers. For instance, eight tertiary nonanols were synthesized via Grignard reactions and then coupled with phenol using Friedel-Crafts alkylation to produce the corresponding nonylphenols. nih.gov Another approach involves the Friedel-Crafts alkylation of anisole (B1667542) with tertiary nonyl bromides, followed by demethylation with boron triiodide to yield nonylphenols with a quaternary alpha-carbon. nih.gov

Grignard Reagent Coupling: Nonylphenols with a tertiary alpha-carbon can be synthesized by coupling a p-methoxyphenylmagnesium bromide with specific ketones. nih.gov

Catalysis with Ionic Liquids: A method using an alkaline ionic liquid to catalyze the reaction between nonene and phenol has been developed. google.com This process boasts a high conversion rate of nonene (up to 91%) and a high yield of nonylphenol (up to 87%) under relatively mild temperatures of 70–100°C. google.com

Ion Exchange Resins: A two-step process utilizing an acidic ion exchange resin can also be employed for the synthesis of p-nonylphenol by reacting phenol with tripropylene. google.com

Table 1: Overview of Synthesis Methods for Nonylphenol Isomers

| Method | Reactants | Catalyst | Key Feature |

|---|---|---|---|

| Industrial Alkylation | Phenol, Mixed Nonenes | Acid Catalyst | Produces a complex mixture of branched isomers, primarily 4-nonylphenol. wikipedia.org |

| Friedel-Crafts Alkylation | Phenol, Tertiary Nonanols | Lewis Acid | Allows for the synthesis of specific, structurally defined branched isomers. nih.gov |

| Grignard Reagent Coupling | p-Methoxyphenylmagnesium bromide, Ketones | Not Applicable | Synthesizes isomers with a tertiary alpha-carbon in the nonyl chain. nih.gov |

| Ionic Liquid Catalysis | Phenol, Nonene | Alkaline Ionic Liquid | Offers high conversion and yield under moderate reaction temperatures. google.com |

| Ion Exchange Resin | Phenol, Tripropylene | Acidic Ion Exchange Resin | A two-step process for producing p-nonylphenol. google.com |

The structure of the nonylphenol precursor is critical, as it directly influences the properties of the final barium salt. Key considerations in the ligand design are the branching of the alkyl chain and its substitution pattern on the phenol ring.

The substitution position of the nonyl group on the phenol ring (ortho vs. para) is significantly influenced by the structure of the nonene feedstock and the type of catalyst used. google.com

Branched Olefins: Using branched-chain olefins as the raw material in acid-catalyzed reactions predominantly yields para-substituted nonylphenol (p-nonylphenol), with reports of up to 82% selectivity for the para isomer. google.com

Linear Olefins: In contrast, the use of linear olefins as the starting material can lead to a higher proportion of ortho-substituted nonylphenol (o-nonylphenol), with yields of up to 62%. google.com

Acid catalysts not only promote the alkylation but can also facilitate the isomerization of the ortho-product to the more thermodynamically stable para-product. google.com The degree of branching in the nonyl sidechain is also a crucial factor, as it has been shown to heavily influence the properties of the resulting nonylphenol. wikipedia.orgnih.gov The most widely marketed nonylphenol is a branched 4-nonylphenol. wikipedia.org

Synthesis of Barium bis(p-nonylphenolate)

Barium bis(p-nonylphenolate) is a salt formed from the reaction of two equivalents of p-nonylphenol with one equivalent of a barium source. ontosight.ai The choice of the barium-containing reagent and the reaction conditions are pivotal for achieving the desired product.

A common and direct route to synthesize Barium bis(p-nonylphenolate) involves the reaction of p-nonylphenol with either barium hydroxide (B78521) or barium carbonate. ontosight.aiontosight.ai Nonylphenol acts as a weak acid, and its hydroxyl group reacts with the basic barium compound in a neutralization-type reaction to form the corresponding salt and water.

The general reaction can be represented as: 2 C₁₅H₂₄O + Ba(OH)₂ → Ba(C₁₅H₂₃O)₂ + 2 H₂O

When barium carbonate is used, the reaction forms the barium salt, water, and carbon dioxide. These reactions can result in the formation of complexes where the carbonate ion may act as a bridging ligand, facilitating the interaction between the barium ion and the nonylphenol molecule. ontosight.ai The resulting complexes can exhibit enhanced stability and solubility. ontosight.ai

An alternative synthetic pathway utilizes barium oxide (BaO) as the barium source. prepchem.com Barium oxide is highly reactive, especially in the presence of water, where it readily forms barium hydroxide. wikipedia.org

A documented synthesis of a liquid overbased barium nonylphenolate complex involves charging a reactor with nonylphenol, toluene (B28343), octanol (B41247), and barium oxide. prepchem.com The reaction is initiated by the addition of water, which generates exothermic heat and is continued under reflux. prepchem.com The presence of water suggests the in-situ formation of barium hydroxide, which then reacts with the nonylphenol. prepchem.comwikipedia.org Barium oxide has also been noted as a catalyst promoter in reactions involving nonylphenol, further indicating its reactivity toward this ligand. google.com

Table 2: Comparison of Barium Sources for Synthesis

| Barium Source | Chemical Formula | Typical Reaction | Key Characteristics |

|---|---|---|---|

| Barium Hydroxide | Ba(OH)₂ | Direct neutralization reaction with nonylphenol. ontosight.ai | A common and straightforward pathway to the barium salt. ontosight.aiontosight.ai |

| Barium Carbonate | BaCO₃ | Reacts with nonylphenol, potentially forming complexes. ontosight.aiontosight.ai | Can produce complexes with the carbonate ion as a bridging ligand. ontosight.ai |

| Barium Oxide | BaO | Reacts with nonylphenol, often with water addition. prepchem.com | Highly reactive; likely forms barium hydroxide in-situ for the reaction. prepchem.comwikipedia.org |

Optimizing the synthesis of Barium bis(p-nonylphenolate) is crucial for controlling the product's properties. Key parameters include reaction temperature, the use of solvents, and the stoichiometry of the reactants.

Stoichiometry: The standard compound name, Barium bis(p-nonylphenolate), implies a 2:1 molar ratio of nonylphenol to barium. ontosight.ai However, this ratio can be intentionally varied. For example, using a molar excess of the barium source, such as a 0.5:0.75 molar ratio of nonylphenol to barium oxide, results in an "overbased" product. prepchem.com This imparts a higher level of basicity to the final complex, which can be desirable for certain applications.

Temperature: The reaction is often temperature-dependent. In the synthesis using barium oxide, the reaction mixture is heated under reflux for a specified period, such as one hour, to ensure the reaction goes to completion. prepchem.com

Solvents and Additives: The choice of solvent can influence reaction kinetics and product solubility. Toluene is used as a reaction medium in the barium oxide route, while octanol is also included. prepchem.com These organic solvents can help to dissolve the non-polar nonylphenol and manage the reaction temperature and viscosity.

Formation and Characterization of Overbased Barium Nonylphenolate Complexes

Overbased barium nonylphenolate complexes are materials that contain a higher concentration of barium than what is required for the simple neutralization of nonylphenol. This excess barium is typically present as a finely dispersed carbonate core, stabilized by the surfactant-like nonylphenolate molecules.

Reactions with Alkali Metal Carbonates (e.g., Sodium Carbonate)

The synthesis of overbased barium nonylphenolate can involve the use of alkali metal carbonates, such as sodium carbonate. In this process, a mixture of nonylphenol, a solvent like toluene, and a barium source such as barium hydroxide are reacted. The subsequent introduction of an alkali metal carbonate can facilitate the formation of the carbonate core. The reaction mechanism involves the in-situ formation of barium carbonate, which is then stabilized by the barium nonylphenolate. This method allows for the preparation of liquid overbased complexes with a high metal ratio.

Reactions with Barium Carbonate

Direct reaction with barium carbonate is another pathway to form these complexes. ontosight.aiontosight.ai Barium carbonate can be reacted with nonylphenol in the presence of a suitable solvent. ontosight.ai The formation of these complexes involves the coordination of barium ions with both the carbonate ions and the hydroxyl group of the nonylphenol. ontosight.ai The carbonate ion can act as a bridging ligand, facilitating the interaction between the barium ion and the nonylphenol molecule. ontosight.ai This leads to the formation of a complex structure with enhanced stability. ontosight.ai

Synthesis of Related Barium Phenolates and Analogues

The synthetic flexibility of these compounds allows for the exploration of various structural modifications to tailor their properties for specific applications.

Exploration of Different Alkyl Chain Lengths and Substituent Positions (e.g., o-, m-, p-nonylphenolate)

Research has extended to the synthesis of barium phenolates with varying alkyl chain lengths and different substitution patterns on the phenol ring. For instance, barium bis(o-nonylphenolate) is synthesized from the reaction of barium hydroxide with o-nonylphenol. ontosight.ai The position of the nonyl group (ortho-, meta-, or para-) on the phenol ring can influence the steric hindrance around the barium center and, consequently, the reactivity and stability of the resulting complex. ontosight.ai The bulky nature of the nonylphenol ligands is crucial for stabilizing the barium ion. ontosight.ai

Below is an interactive table detailing the properties of different barium phenolate (B1203915) isomers.

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Feature |

| Barium bis(p-nonylphenolate) | 28987-17-9 | C30H46BaO2 | Synthesized from p-nonylphenol. |

| Barium bis(o-nonylphenolate) | 93028-52-5 | C30H46BaO2 | Synthesized from o-nonylphenol, providing steric bulk. ontosight.ai |

| Barium bis(m-nonylphenolate) | Not readily available | C30H46BaO2 | Synthesized from m-nonylphenol. |

Synthesis of Mixed-Metal Phenolate Complexes

The synthesis of mixed-metal phenolate complexes involving barium has also been explored. These complexes can incorporate other metals alongside barium, leading to materials with potentially synergistic or unique properties. For example, mixed alkali metal-barium complexes can be synthesized. The formation of such complexes often involves the co-reaction of different metal hydroxides or salts with the phenolate ligand. The resulting structures can be complex, with the different metal ions integrated into the carbonate core or coordinated to the phenolate ligands.

An example of a synthetic approach to mixed-metal complexes involves the reaction of barium hydroxide with a carboxylic acid and subsequent reaction with carbon dioxide in the presence of nonylphenol and alcohols to stabilize the resulting mixed barium-other metal complex. google.com

Advanced Purification and Isolation Techniques for High Purity Research Samples

The procurement of high-purity Barium bis(p-nonylphenolate) is essential for rigorous scientific investigation, ensuring that observed properties are intrinsic to the compound itself and not skewed by the presence of unreacted starting materials, by-products, or other impurities. While industrial-grade applications may tolerate lower purity levels, research samples demand meticulous purification to achieve a high degree of chemical integrity. The purification strategy is largely dictated by the nature of the impurities present, which can include excess p-nonylphenol, barium oxide or hydroxide, and various side-products formed during synthesis.

For the isolation of research-grade Barium bis(p-nonylphenolate), a multi-step approach combining several advanced techniques is often necessary. The lipophilic nature of the compound, conferred by the long nonyl chains, alongside the polar character of the barium phenolate group, presents unique challenges and opportunities for separation.

Recrystallization

Recrystallization is a fundamental and powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For Barium bis(p-nonylphenolate), the selection of an appropriate solvent is critical. An ideal solvent would dissolve the compound sparingly at room temperature but readily at an elevated temperature. Given the compound's structure, solvents of intermediate polarity, or mixtures of non-polar and polar solvents, are likely candidates.

The process typically involves dissolving the crude Barium bis(p-nonylphenolate) in a minimal amount of a suitable hot solvent. Insoluble impurities can be removed at this stage by hot filtration. The subsequent slow cooling of the filtrate allows for the formation of well-defined crystals of the pure compound, while the majority of impurities remain dissolved in the mother liquor. The crystals are then isolated by filtration and washed with a small amount of cold solvent to remove any adhering impurities. The efficiency of recrystallization is highly dependent on the solvent system, cooling rate, and the nature of the impurities.

Chromatographic Methods

Chromatography encompasses a suite of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a metal-organic compound like Barium bis(p-nonylphenolate), several chromatographic methods can be adapted for high-purity isolation.

Column Chromatography: This technique utilizes a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina, packed into a column. A solution of the crude product is loaded onto the column, and a solvent or solvent mixture (mobile phase) is passed through. Separation occurs as components travel down the column at different rates depending on their affinity for the stationary phase. Due to the non-polar nature of the nonyl groups, a normal-phase chromatography setup with a polar stationary phase and a non-polar mobile phase (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient) could be effective. Conversely, reversed-phase chromatography, using a non-polar stationary phase and a polar mobile phase, might also be employed.

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size. This technique is particularly useful for removing polymeric impurities or for separating the desired compound from smaller molecules like unreacted p-nonylphenol. The sample is passed through a column containing a porous gel; larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

Filtration and Washing

A foundational step in purification, particularly following a synthesis reaction, is filtration to separate the solid product from the liquid reaction mixture. A simple filtration may be followed by washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. For instance, after synthesizing Barium bis(p-nonylphenolate, washing the crude solid with a non-polar solvent like hexane could remove excess unreacted p-nonylphenol.

A synthesis example for a related compound, an overbased barium nonylphenolate, involves reacting nonylphenol with barium oxide in the presence of toluene and octanol. After the reaction, the mixture is filtered to obtain the product. prepchem.com This filtration step is crucial for removing any unreacted solid barium oxide.

The table below summarizes the applicability of various purification techniques for obtaining high-purity research samples of Barium bis(p-nonylphenolate).

| Purification Technique | Principle of Separation | Applicability to Barium bis(p-nonylphenolate) | Potential Impurities Removed |

| Recrystallization | Differential solubility | Highly effective for removing soluble impurities. Solvent choice is critical and may require experimentation with solvent mixtures (e.g., toluene/heptane, chloroform/methanol). | Unreacted p-nonylphenol, certain by-products. |

| Column Chromatography | Differential adsorption | Good for separating compounds with different polarities. Both normal-phase (silica gel) and reversed-phase (C18) could be explored. | Excess p-nonylphenol, polar and non-polar by-products. |

| Gel Permeation Chromatography (GPC) | Size exclusion | Useful for separating based on molecular size, effective for removing smaller or larger impurities. | Unreacted p-nonylphenol, oligomeric by-products. |

| Filtration and Solvent Washing | Solubility | Essential for initial product isolation and removal of soluble impurities. | Unreacted starting materials (if soluble in the wash solvent), salts. |

Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For Barium bis(p-nonylphenolate), ¹H and ¹³C NMR would provide detailed information about the structure of the organic phenolate (B1203915) ligand.

In ¹H NMR spectroscopy of Barium bis(p-nonylphenolate), the spectrum is expected to be dominated by signals from the p-nonylphenolate ligand. The formation of the barium salt would lead to subtle shifts in the resonance of the aromatic protons compared to the free p-nonylphenol due to changes in electron density upon deprotonation of the hydroxyl group.

The key proton environments and their anticipated chemical shifts are:

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region, typically between 6.0 and 8.0 ppm. Due to the para-substitution, a characteristic AA'BB' splitting pattern is expected. The protons ortho to the oxygen will likely be shifted slightly upfield compared to those meta to the oxygen.

Nonyl Chain Protons: The aliphatic protons of the nonyl group will resonate in the upfield region of the spectrum, generally between 0.5 and 3.0 ppm. The CH₂ group attached directly to the aromatic ring will be the most downfield of the aliphatic signals. The terminal CH₃ group will be the most upfield signal. The overlapping signals of the other methylene (B1212753) groups in the chain will form a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for Barium bis(p-nonylphenolate)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -O⁻) | 6.5 - 7.0 | Doublet |

| Aromatic (meta to -O⁻) | 7.0 - 7.5 | Doublet |

| -CH₂- (alpha to ring) | 2.4 - 2.7 | Triplet |

| -(CH₂)₇- | 1.2 - 1.6 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The deprotonation of the phenolic oxygen to form the barium salt will have a significant effect on the chemical shift of the carbon atom to which it is attached (C-O), causing a downfield shift.

Key carbon environments and their expected chemical shifts include:

Aromatic Carbons: The aromatic carbons will resonate in the region of 110-170 ppm. The carbon atom bonded to the oxygen (C-O) will be the most downfield of the aromatic signals. The carbon atom bearing the nonyl group will also have a distinct chemical shift.

Nonyl Chain Carbons: The carbons of the nonyl chain will appear in the aliphatic region of the spectrum, typically between 10 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Barium bis(p-nonylphenolate)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 160 - 165 |

| Aromatic C-C₉H₁₉ | 140 - 145 |

| Aromatic C-H | 115 - 130 |

| -CH₂- (alpha to ring) | 35 - 40 |

| -(CH₂)₇- | 20 - 35 |

Advanced NMR techniques could provide further structural and dynamic information. Spin-lattice relaxation time (T1) measurements can give insights into the molecular motion of different parts of the Barium bis(p-nonylphenolate) molecule in solution. For instance, the terminal methyl group of the nonyl chain is expected to have a longer T1 value, indicating greater mobility, compared to the more rigid aromatic ring.

Chemical shift variation analysis, by studying the NMR spectra in different solvents or at various temperatures, could provide information about intermolecular interactions and the potential for aggregation of Barium bis(p-nonylphenolate) in solution.

For the characterization of Barium bis(p-nonylphenolate) in its solid, bulk form, solid-state NMR (ssNMR) would be the technique of choice. Cross-polarization magic-angle spinning (CP-MAS) experiments could provide high-resolution ¹³C spectra of the solid material, allowing for the study of its conformation and packing in the solid state. This technique would be particularly useful for identifying different crystalline forms or amorphous content.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a unique fingerprint of the compound.

In the IR spectrum of Barium bis(p-nonylphenolate), the most significant change from its precursor, p-nonylphenol, would be the disappearance of the broad O-H stretching band, which typically appears around 3200-3600 cm⁻¹. The formation of the Ba-O bond may give rise to a new, weaker absorption in the low-frequency region of the spectrum (typically below 600 cm⁻¹).

Key vibrational modes expected for Barium bis(p-nonylphenolate) are:

C-H Stretching: Aliphatic C-H stretching vibrations from the nonyl chain will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenolate will be a strong band, typically found in the 1200-1300 cm⁻¹ region.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations are characteristic of the substitution pattern on the benzene ring and would be expected in the 800-900 cm⁻¹ region for a para-substituted ring.

Table 3: Predicted IR and Raman Vibrational Frequencies for Barium bis(p-nonylphenolate)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique(s) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | IR |

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the aromatic ring breathing modes. The Ba-O stretching vibration, while potentially weak in the IR, might be more readily observable in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

In electron impact ionization (EI), the molecule is expected to lose an electron to form a molecular ion. Subsequent fragmentation would likely involve cleavage of the alkyl chains and the bonds between the barium atom and the phenolate groups. The fragmentation pattern is influenced by the stability of the resulting carbocations, with splits producing more stable secondary or tertiary carbocations being more favorable. The presence of the barium atom, with its characteristic isotopic distribution, would result in a distinctive pattern of peaks for barium-containing fragments, aiding in the identification of these species in the mass spectrum.

Table 1: Postulated Mass Spectrometry Fragmentation Data for Barium bis(p-nonylphenolate)

| Fragment Ion | Postulated Structure | Key Fragmentation Pathway |

| [M]+ | [Ba(OC₆H₄C₉H₁₉)₂]+ | Initial ionization |

| [M - C₉H₁₉]+ | [Ba(OC₆H₄C₉H₁₉)(OC₆H₄)]+ | Loss of a nonyl radical |

| [Ba(OC₆H₄C₉H₁₉)]+ | Barium mono(p-nonylphenolate) ion | Cleavage of one phenolate ligand |

| [C₉H₁₉]+ | Nonyl carbocation | Cleavage of the alkyl chain |

| [OC₆H₄C₉H₁₉]+ | p-nonylphenoxide radical cation | Fragmentation of the ligand |

| [Ba]+ | Barium ion | Complete loss of ligands |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. While a specific single-crystal XRD study for Barium bis(p-nonylphenolate) is not publicly available, insights can be drawn from the crystal structures of related barium phenoxide complexes.

Supramolecular Assembly and Micellar Structure Characterization

In many of its applications, particularly as a lubricant additive, Barium bis(p-nonylphenolate) exists as part of a complex colloidal system, often in the form of "overbased" micelles.

Elucidation of Micellar Structure in Barium Nonylphenolate/Barium Carbonate Complexes

Overbased metal alkylphenates are characterized by a nanometer-sized core of amorphous metal carbonate, in this case, barium carbonate, stabilized by a surrounding layer of the metal phenolate molecules. This structure is often referred to as a reverse or inverted micelle. The barium carbonate core acts as a reservoir of basicity, which is crucial for neutralizing acidic byproducts in applications such as engine oils.

Table 2: Typical Structural Parameters of Overbased Metal Alkyl Aryl Sulfonate/Phenate Micelles

| Parameter | Description | Typical Values |

| Core Radius (Rc) | Average radius of the amorphous metal carbonate core. | 2 - 10 nm |

| Shell Thickness (Ts) | Thickness of the surfactant (phenolate) layer. | 1 - 3 nm |

| Aggregation Number (Nagg) | Number of phenolate molecules per micelle. | 50 - 200 |

Structural Orientation of Nonylphenolate Ligands within Micellar Aggregates

Within the micellar structure, the Barium bis(p-nonylphenolate) molecules arrange themselves with a specific orientation. The polar phenoxide heads, containing the barium and oxygen atoms, are directed towards the central barium carbonate core. This orientation is driven by the electrostatic interactions between the polar groups and the carbonate core.

Conversely, the long, non-polar p-nonylphenyl "tails" extend outwards from the core into the surrounding non-polar medium, such as lubricating base oil. This arrangement creates a lipophilic exterior, ensuring the solubility and stability of the micellar complex within the oil. This orientation is a fundamental principle of reverse micelle formation in non-polar solvents.

Spectroscopic Analysis of Interactions within Polymer Matrices and Lubricant Systems

Spectroscopic techniques are invaluable for probing the interactions between Barium bis(p-nonylphenolate) and its surrounding environment in practical applications.

In polymer matrices , such as polyethylene (B3416737), Fourier-transform infrared (FTIR) spectroscopy can be employed to study the interactions between the additive and the polymer chains. matec-conferences.orgdntb.gov.uaresearchgate.netredalyc.orgmdpi.com Changes in the characteristic vibrational bands of both the phenolate and the polymer can indicate the nature and extent of these interactions. For instance, shifts in the carbonyl stretching frequency of any oxidation products in the polyethylene can be monitored to assess the antioxidant efficacy of the barium phenolate. matec-conferences.org

In lubricant systems , a combination of spectroscopic methods can provide a comprehensive picture of the additive's behavior. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, can offer detailed information about the structure and dynamics of the phenolate molecules in solution and their interaction with the base oil. researchgate.netiosrjournals.org Raman spectroscopy is another powerful tool for analyzing lubricant additives, with the ability to probe molecular vibrations and identify chemical changes in the lubricant under operational conditions. spectroscopyonline.comnih.govresearchgate.netmdpi.com The interaction of the phenolate with metal surfaces can also be investigated, providing insights into its role in forming protective films. researchgate.net

Table 3: Spectroscopic Techniques for Analyzing Barium bis(p-nonylphenolate) in Different Matrices

| Technique | Matrix | Information Obtained |

| FTIR | Polymer (e.g., Polyethylene) | - Identification of functional groups - Monitoring of polymer oxidation - Assessment of additive-polymer interactions |

| NMR | Lubricant Oil | - Elucidation of molecular structure in solution - Study of additive-base oil interactions - Analysis of additive degradation products |

| Raman Spectroscopy | Lubricant Oil | - In-situ analysis of additive behavior - Identification of chemical species on lubricated surfaces - Monitoring of structural changes under stress |

Mechanistic Studies of Functional Properties

Thermal Stabilization Mechanisms in Polymeric Systems

The thermal degradation of polyvinyl chloride (PVC) is a significant concern during its processing at elevated temperatures. This degradation primarily involves the release of hydrogen chloride (HCl) gas, leading to discoloration, embrittlement, and a general loss of mechanical properties. Barium bis(p-nonylphenolate) is employed as a heat stabilizer to counteract these effects through a series of chemical interactions.

Mechanism of Hydrogen Chloride Gas Neutralization during PVC Thermal Degradation

The primary role of barium bis(p-nonylphenolate) as a thermal stabilizer in PVC is to neutralize the hydrogen chloride (HCl) gas that is liberated during the degradation process. nbinno.compishrochem.com The thermal degradation of PVC proceeds via a dehydrochlorination reaction, which is autocatalytic, meaning the released HCl accelerates further degradation. jmaterenvironsci.com Barium bis(p-nonylphenolate) acts as an acid scavenger, effectively neutralizing the HCl. pishrochem.com This reaction prevents the buildup of HCl and consequently inhibits the autocatalytic breakdown of the polymer. nbinno.compishrochem.com The neutralization reaction is a key aspect of its stabilizing function.

Role of Barium Cation and Phenolate (B1203915) Ligands in Stabilization Efficacy

The efficacy of barium bis(p-nonylphenolate) as a stabilizer is a result of the combined action of the barium cation and the p-nonylphenolate ligands.

The barium cation is the primary agent for HCl neutralization. Barium, as an alkaline earth metal, forms salts that can effectively react with and neutralize acids. kanademy.com The resulting barium chloride (BaCl2) is a crucial factor in the stabilization mechanism. kanademy.com

| Component | Function in Stabilization |

| Barium Cation (Ba²⁺) | Primary agent for neutralizing hydrogen chloride (HCl). |

| p-Nonylphenolate Ligand | - Carrier for the barium ion, ensuring solubility and dispersion in PVC. - The nonyl group enhances compatibility with the polymer matrix. - The phenolic structure can contribute to radical scavenging. |

Comparative Mechanistic Analysis with Other Metal Phenolates (e.g., Cadmium Phenolates, Zinc Phenolates)

Barium bis(p-nonylphenolate) is often used in combination with other metal salts, such as those of cadmium and zinc, in mixed-metal stabilizer systems. kanademy.com The mechanistic interplay between these different metal compounds is key to their synergistic stabilizing effect.

Barium vs. Cadmium Phenolates: Cadmium-based stabilizers, often used as carboxylates like stearates or laurates in conjunction with barium esters, have historically been valued for their excellent heat and light stability. stabilisers.eupvcstabilizer.com The mechanism of action for cadmium compounds also involves the substitution of labile chlorine atoms on the PVC chain with the stabilizer's ligand, in addition to HCl scavenging. acs.org However, the cadmium chloride (CdCl2) formed during this process is a strong Lewis acid and can catalyze further degradation. kanademy.com The synergistic effect in Ba/Cd systems is attributed to a rapid exchange reaction where the chlorine is transferred from cadmium to barium, regenerating the more active cadmium stabilizer and forming the less detrimental barium chloride. acs.org Due to the toxicity of cadmium, its use has been largely phased out in many regions. stabilisers.eu

Barium vs. Zinc Phenolates: Zinc stabilizers are known for providing excellent initial color stability. pvcstabilizer.com Similar to cadmium, zinc compounds can replace unstable chlorine atoms in the PVC structure. acs.org However, the resulting zinc chloride (ZnCl2) is a very strong Lewis acid and can cause rapid and catastrophic degradation, often referred to as "zinc burning". kanademy.comspecialchem.com Barium compounds act as secondary stabilizers in Ba/Zn systems. They react with the highly reactive ZnCl2 to regenerate the zinc stabilizer and form the much less harmful BaCl2. kanademy.com This synergistic relationship allows for the benefits of zinc's initial color hold while mitigating its potential for rapid degradation.

| Metal Phenolate | Primary Role in PVC Stabilization | Byproduct Effect |

| Barium Phenolate | Long-term heat stability through efficient HCl scavenging. | Forms BaCl₂, a weak Lewis acid with minimal catalytic effect on degradation. kanademy.com |

| Cadmium Phenolate | Excellent initial color and long-term heat and light stability. | Forms CdCl₂, a strong Lewis acid that can accelerate degradation. kanademy.com |

| Zinc Phenolate | Excellent initial color stability. | Forms ZnCl₂, a very strong Lewis acid that can cause rapid "zinc burning". kanademy.comspecialchem.com |

Photostabilization and Ultraviolet (UV) Absorption Mechanisms

In addition to thermal stability, protection against photodegradation caused by ultraviolet (UV) radiation is crucial for many PVC applications, especially those intended for outdoor use.

Mechanisms of UV Radiation Absorption

The phenolate component of barium bis(p-nonylphenolate) is expected to play a role in its photostabilization capabilities. Phenolic compounds are known to absorb UV radiation. sid.ir The absorption of UV light by the phenolate moiety can excite electrons to higher energy states. This energy can then be dissipated through non-destructive pathways, such as heat, thereby preventing the high-energy UV radiation from breaking the chemical bonds within the polymer chain. academicjournals.org

Inhibition Pathways of Photo-degradation Reactions in Polymers

While Barium bis(p-nonylphenolate) is used as a stabilizer in plastics to prevent degradation from heat and light, detailed mechanistic studies specifically elucidating its inhibition pathways in photo-degradation reactions in polymers are not extensively available in publicly accessible scientific literature. lookchem.com Generally, stabilizers in polymers work by absorbing UV radiation, quenching excited states of molecules, or scavenging free radicals that are formed during the photo-oxidation process and initiate degradation. The phenolate component of the molecule suggests a potential role as a radical scavenger, similar to other phenolic antioxidants. However, specific research detailing the precise mechanisms and reaction kinetics for Barium bis(p-nonylphenolate) is lacking.

Antioxidant Properties and Reaction Mechanisms

Barium bis(p-nonylphenolate) is known to be used as an additive to improve the oxidative stability of lubricants. lookchem.com The antioxidant properties of phenolic compounds typically arise from their ability to donate a hydrogen atom from the hydroxyl group to peroxy radicals, thereby terminating the chain reaction of oxidation. The resulting phenoxy radical is stabilized by resonance, which makes it less reactive and less likely to propagate the oxidation process.

The general mechanism for a hindered phenolic antioxidant (ArOH) is as follows:

Initiation: Formation of free radicals (R•) from the lubricant molecules under thermal or oxidative stress.

Propagation: The free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another lubricant molecule (RH) to form a hydroperoxide (ROOH) and a new free radical (R•).

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Inhibition by Phenolic Antioxidant: The phenolic antioxidant donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxy radical (ArO•).

ROO• + ArOH → ROOH + ArO•

Mechanisms of Action as Lubricant Additives

Barium bis(p-nonylphenolate) is utilized as an additive in lubricants to enhance oxidative stability and provide anti-wear properties. lookchem.com

Contributions to Anti-Wear Properties in Lubricants

The contribution of Barium bis(p-nonylphenolate) to the anti-wear properties of lubricants likely involves the formation of a protective film on metal surfaces. Anti-wear additives function by reacting with the metal surfaces under conditions of boundary lubrication (high load and/or low speed) where the lubricating film is thin and metal-to-metal contact can occur. This reaction forms a sacrificial layer that is more easily sheared than the underlying metal, thus reducing wear.

For metal-containing additives, this film is often composed of metal salts, oxides, or other complexes. It is plausible that Barium bis(p-nonylphenolate) decomposes under frictional heat and pressure at the asperity contacts, and the resulting products, including barium compounds, react with the metal surface to form this protective layer. However, specific studies detailing the composition and properties of the tribofilm formed by this particular compound are not available in the reviewed literature.

Data Tables

Advanced Applications and Performance Evaluation in Materials Science

Application as a Heat Stabilizer in Polyvinyl Chloride (PVC)

Performance Metrics in PVC Formulations

Methods like the Congo Red test are used to determine the thermal stability of PVC compounds, measuring the time until the evolution of hydrogen chloride. satra.comresearchgate.net PVC formulations containing barium-zinc stabilizers exhibit significantly improved thermal stability times compared to unstabilized PVC. mdpi.com For instance, the degradation temperature of PVC can be enhanced, with the onset of weight loss shifting to higher temperatures. mdpi.com

The performance of these stabilizers is often characterized by their ability to maintain the initial color of the PVC product and prevent yellowing or darkening during and after processing. Barium-zinc stabilizers are favored for their ability to provide good initial color and long-term color hold. seepvcforum.com

Table 1: Performance Metrics of Barium-Zinc Stabilizers in PVC

| Performance Metric | Description | Typical Improvement with Barium-Zinc Stabilizers |

|---|---|---|

| Thermal Stability Time | The duration a PVC sample can be heated at a specific temperature before significant degradation (e.g., HCl release) occurs. | Significantly extended thermal stability time. |

| Color Hold | The ability to maintain the original color of the PVC product and resist discoloration (e.g., yellowing) during processing and use. | Provides good initial color and long-term color stability. |

| Clarity | The transparency of the final PVC product, particularly important for clear films and sheets. | Favored for clear PVC applications due to not imparting color. pishrochem.com |

| Weatherability | The ability to withstand outdoor exposure (e.g., sunlight, temperature fluctuations) without significant degradation. | Offers good weatherability. seepvcforum.compvcstabilizer.com |

| Sulfide (B99878) Staining Resistance | The resistance to discoloration caused by interaction with sulfur-containing compounds. | Provides resistance to sulfide staining. pvcstabilizer.com |

Impact on PVC Processing and Long-Term Stability

The concept of the "thermal rate of degradation," defined as the ratio of the final to the initial viscosity at a given temperature, can be used to assess processability. kanademy.com Stabilizer systems containing barium compounds have been shown to help maintain a stable viscosity over a longer processing time. kanademy.com

For long-term stability, barium-zinc stabilizers, which include barium phenolates, provide a good balance of properties including good color hold and weatherability. seepvcforum.com This makes them suitable for a wide range of flexible and semi-rigid PVC applications, ensuring the durability and longevity of the end products. spellgroup.commade-in-china.com

Stabilization of Other Polymeric Materials

While the primary application of barium bis(p-nonylphenolate) is in PVC, its function as a stabilizer suggests potential utility in other polymeric materials. However, detailed research findings and widespread industrial use in polymers other than PVC are not extensively documented in publicly available literature. The mechanism of scavenging acidic by-products could be beneficial in other halogenated polymers or polymers susceptible to acid-catalyzed degradation.

Role as an Additive in Lubricant Formulations

In the field of lubricants, barium compounds, particularly barium phenates and sulfonates, are utilized as additives to enhance performance. google.comminglanchem.ae These additives primarily function as detergents and rust inhibitors. minglanchem.ae Over-based barium sulfonates are known for their ability to neutralize acidic byproducts of combustion in engine oils, thereby preventing corrosion and the formation of sludge. atamankimya.comiosrjournals.org

Barium phenates are also described as lubricant additives. google.com Given its chemical structure, barium bis(p-nonylphenolate) can be expected to exhibit similar properties, acting as a detergent to keep engine components clean and as a corrosion inhibitor by forming a protective film on metal surfaces. minglanchem.ae Some barium-containing additives are also used for their extreme pressure (EP) properties in greases and industrial lubricants, which prevent wear under high load conditions. chemicalformulaservices.comvanderbiltchemicals.cominterkemllc.com

Table 2: Potential Functions of Barium Bis(p-nonylphenolate) in Lubricants

| Function | Mechanism of Action |

|---|---|

| Detergency | Disperses and suspends contaminants like soot and sludge, preventing deposit formation on engine surfaces. minglanchem.aeiosrjournals.org |

| Corrosion Inhibition | Neutralizes acidic combustion byproducts and forms a protective film on metal surfaces to prevent rust and corrosion. minglanchem.ae |

| Extreme Pressure (EP) Agent | Reacts with metal surfaces under high pressure to form a protective layer that prevents metal-to-metal contact and wear. stle.orgdiva-portal.org |

Applications in Specialized Industrial Products (e.g., Printing Inks)

The use of barium bis(p-nonylphenolate) in specialized industrial products like printing inks is not well-documented. While some barium compounds, such as barium sulfate (B86663), are used as fillers in printing inks to improve properties like density and opacity, there is no clear evidence from the conducted research to suggest that barium bis(p-nonylphenolate) is used as a functional additive in these applications. Its primary role remains within the polymer and lubricant industries.

Integration into Multi-Component Stabilizer Systems

Barium bis(p-nonylphenolate) is rarely used as a standalone stabilizer. Its performance is significantly enhanced when integrated into multi-component stabilizer systems, most commonly with zinc compounds. kanademy.com These barium-zinc (Ba/Zn) systems exhibit a synergistic effect. mdpi.com

These Ba/Zn stabilizer systems are often liquid mixed-metal soaps and are widely used in flexible PVC applications. seepvcforum.compvc.org They can be formulated with co-stabilizers like phosphites and polyols to further optimize performance for specific applications, including flexible foils, flooring, wall coverings, and tubing. seepvcforum.comgoogle.com The versatility of these systems allows for a tailored approach to achieve desired properties such as clarity, weatherability, and low volatility. seepvcforum.com

Synergistic Effects with Organic Phosphites

The co-stabilization of PVC with combinations of metal-based stabilizers and organic phosphites is a well-established strategy to achieve enhanced thermal stability. Barium bis(p-nonylphenolate), when paired with organic phosphites, exhibits a notable synergistic effect that improves the performance of the polymer during processing and its service life.

The primary role of Barium bis(p-nonylphenolate) is to act as a potent acid scavenger, neutralizing the hydrogen chloride (HCl) that is liberated during the thermal degradation of PVC. This action prevents the autocatalytic decomposition of the polymer. However, in mixed metal stabilizer systems, which often include zinc compounds alongside barium compounds, the resulting zinc chloride (ZnCl2) can act as a strong Lewis acid and promote further, rapid degradation of the PVC, often leading to catastrophic "zinc burning."

This is where the synergistic role of organic phosphites becomes critical. The organic phosphite (B83602) co-stabilizer functions by reacting with the metal chlorides, such as ZnCl2, that are formed. This interaction prevents the accumulation of these detrimental species, thereby inhibiting the accelerated degradation they would otherwise cause. One study on stabilizer synergism highlighted that organic phosphite esters are key in preventing premature failure due to the presence of zinc in such systems. researchgate.net

A patent for aromatic carboxylic acid ester stabilizers for PVC resins provides a formulation that demonstrates the practical application of this synergy. In this example, Barium bis(p-nonylphenolate) is used in combination with a phosphite, specifically Tetra(C12-C15 mixed alkyl) bisphenol A diphosphite. The inclusion of these components, along with other additives, results in improved heat stability and clarity of the PVC material.

Table 1: PVC Formulation with Barium bis(p-nonylphenolate) and Organic Phosphite

| Ingredient | Parts by Weight |

| Polyvinylchloride resin | 100 |

| Zinc octoate | 0.5 |

| Barium nonylphenolate | 1.5 |

| Stearic acid | 1.0 |

| Tetra(C12-C15 mixed alkyl) bisphenol A diphosphite | 0.2 |

| Polyol aromatic carboxylic acid ester | 0.3 |

Combinations with Carboxylic Acid Esters and Other Stabilizer Classes

The performance of Barium bis(p-nonylphenolate) is further enhanced when integrated into more complex stabilizer systems that include carboxylic acid esters and other classes of co-stabilizers such as beta-diketones and antioxidants. These multicomponent liquid stabilizers are designed to provide a comprehensive stabilization effect, addressing various aspects of polymer degradation.

A Chinese patent details a barium-zinc liquid compound stabilizer that incorporates an "alkali-excess carboxylic acid phenolate" containing a significant percentage of barium, which points to the use of compounds like Barium bis(p-nonylphenolate). google.com This formulation demonstrates the combination of the barium phenolate (B1203915) with a liquid zinc carboxylate, a phosphite ester, a beta-diketone compound, an antioxidant, and a polyol ester. google.com

The components of this complex stabilizer system and their roles are outlined below:

Liquid Alkali-Excess Carboxylic Acid Phenolate (Barium-based): Acts as the primary HCl scavenger.

Liquid Carboxylate (Zinc-based): Provides early color stability but can promote degradation if not controlled.

Phosphite Ester: Acts synergistically to prevent the negative effects of the zinc chloride formed during stabilization.

Beta-Diketone Compound: These compounds are effective co-stabilizers that contribute to long-term heat stability and improve initial color by chelating metal ions.

Antioxidant: Hindered phenolic antioxidants are often included to protect the polymer from oxidative degradation during processing and throughout its service life.

Polyol Ester: Polyols like pentaerythritol (B129877) and its esters can act as co-stabilizers, contributing to long-term heat stability.

Table 2: Composition of a Barium-Zinc Liquid Compound Stabilizer

| Component | Percentage by Weight (%) |

| Liquid alkali-excess carboxylic acid phenolate (20-50% Barium) | 20-50 |

| Liquid carboxylate (10-20% Zinc) | 5-15 |

| Phosphite ester | 10-30 |

| Beta-diketone compound | 2-8 |

| Antioxidant | 1-8 |

| Polyol ester | 5-10 |

| Solvent | 10-20 |

Source: CN101747530B google.com

This formulation is designed to achieve a balance between early color hold, long-term thermal stability, and transparency in the final PVC product, demonstrating the sophisticated interplay of various stabilizer classes with the core barium phenolate component. google.com

Influence on Material Durability and Lifespan

The primary function of Barium bis(p-nonylphenolate), especially within the synergistic systems described above, is to enhance the durability and extend the lifespan of the materials it stabilizes. By effectively counteracting the degradation processes inherent to polymers like PVC, it preserves the physical and aesthetic properties of the material for a longer period.

The degradation of PVC is a multifaceted process involving dehydrochlorination, oxidation, and discoloration, which are initiated and accelerated by heat and UV radiation. Barium bis(p-nonylphenolate) plays a crucial role in mitigating these effects. Its primary function as an HCl scavenger prevents the initial unzipping of the polymer chains that leads to embrittlement and discoloration. google.com

Furthermore, Barium bis(p-nonylphenolate) also contributes to UV stabilization, absorbing harmful UV radiation and preventing it from initiating photodegradation reactions within the polymer matrix. This dual functionality as both a heat and UV stabilizer is fundamental to extending the service life of PVC products, particularly those intended for outdoor applications.

When combined with organic phosphites, beta-diketones, and antioxidants, the protective effect is amplified. The phosphites manage the reactivity of intermediate metal chlorides, beta-diketones provide long-term color stability, and antioxidants combat oxidative degradation. This multi-pronged approach to stabilization ensures that the material is protected against a wider range of degradation pathways. The result is a PVC product with significantly improved resistance to weathering, discoloration, and loss of mechanical properties such as impact strength and flexibility over time. The complexation of an appropriate amount of metal stabilizers and synergistic co-stabilizers leads to favorable thermal stability and transparency, ultimately contributing to the longevity of the PVC products. google.com

Environmental Fate and Degradation Research

Environmental Persistence and Transformation Pathways

Barium bis(p-nonylphenolate) is expected to dissociate in the environment, releasing barium ions and nonylphenolate ions. The persistence of the parent compound is therefore linked to the stability of these components in various environmental compartments. Barium compounds that are not readily soluble in water, such as barium sulfate (B86663) and barium carbonate, can persist for extended periods. cdc.gov Soluble barium compounds, however, are likely to quickly react with naturally occurring sulfates and carbonates in the environment to form these more stable, less soluble salts. cdc.gov

The nonylphenol component is subject to several transformation pathways. In the aquatic environment, nonylphenol can be degraded through biodegradation and photochemical processes. epa.gov It is considered a xenobiotic compound that can accumulate in environmental compartments with high organic content, such as sewage sludge and river sediments, where it persists. nih.gov The presence of nonylphenol in the environment is strongly correlated with anthropogenic activities. nih.gov In the atmosphere, nonylphenol is subject to transport and can be reintroduced into aquatic ecosystems through precipitation. mdpi.com

Leaching Potential of Barium bis(p-nonylphenolate) from Polymer Matrices

Bioaccumulation Studies and Environmental Partitioning

The bioaccumulation potential of Barium bis(p-nonylphenolate) is twofold, considering its dissociation products.

For the barium ion (Ba²⁺) , the European Chemicals Agency (ECHA) concludes that there is no potential for bioaccumulation. europa.eu Barium concentrations in the environment are controlled by the solubility of its naturally occurring minerals. europa.eu

In contrast, nonylphenol (NP) exhibits properties that favor bioaccumulation. Due to its low water solubility and high hydrophobicity, nonylphenol tends to partition from water into more organic-rich compartments like sediment and biota. nih.govmdpi.com This partitioning behavior is indicated by its octanol-water partition coefficient (log Kow), which ranges from 3.8 to 4.8. mdpi.comnih.gov Bioaccumulation of nonylphenol has been observed in various organisms, including algae, fish, and aquatic birds, particularly in environments contaminated with wastewater discharges. mdpi.com The lack of nonylphenol mineralization under anaerobic conditions can lead to its accumulation in the environment and at higher trophic levels. mdpi.com

Degradation Kinetics and Products in Environmental Compartments

Direct soil degradation studies for Barium bis(p-nonylphenolate) are not available. However, the degradation of its nonylphenol component has been investigated. Nonylphenol can be introduced to soils through the application of sewage sludge. nih.gov While it has the potential to leach, its relatively short half-life in soil may limit its transport to freshwater. nih.gov

The degradation of nonylphenol in soil is influenced by various factors, including soil type, oxygen availability, and the presence of other organic matter. nih.govacs.org Aerobic conditions generally favor faster degradation compared to anaerobic conditions. acs.org The half-life of nonylphenol in soil can vary significantly, with reported values ranging from a few days to over a hundred days depending on the specific conditions. nih.gov One study found half-lives for different nonylphenol isomers to be between 2.03 and 11.83 days in two different types of soil. mdpi.com Another study reported that about 80% of nonylphenol applied with sewage sludge degraded within 20 days, but a residual 10% remained after 320 days. acs.org

Table 1: Half-life of Nonylphenol Isomers in Different Soils

| Soil Type | Half-life (days) | Reference |

|---|---|---|

| Reclaimed water irrigated soil (China) | 2.03 - 8.66 | mdpi.com |

| Reclaimed water irrigated soil (Florida, USA) | 5.16 - 11.83 | mdpi.com |

| Sandy soil with sludge (aerobic) | Faster degradation than anaerobic | acs.org |

| River sediment (aerobic) | 13.6 - 99.0 | iaea.org |

In the aquatic environment, Barium bis(p-nonylphenolate) will release nonylphenolate ions. The degradation of nonylphenol in aquatic systems is a key area of research due to its endocrine-disrupting properties. nih.govhealth.state.mn.us

Biodegradation is a primary pathway for the removal of nonylphenol from the aquatic environment. nih.gov Various microorganisms are capable of degrading nonylphenol under both aerobic and anaerobic conditions. nih.gov Photodegradation can also contribute to its breakdown, with a reported half-life of 10-15 hours for nonylphenol near the water surface in bright summer sun. epa.gov However, degradation rates can be slower in seawater and marine sediments compared to freshwater environments. epa.gov

The degradation of nonylphenol ethoxylates (NPEs), which are precursors to nonylphenol, results in a series of metabolites. These include shorter-chain nonylphenol ethoxylates and nonylphenol ether carboxylates (NPECs). nih.gov While wastewater treatment plants can be effective at removing NPEs, the resulting metabolites, including nonylphenol, can still be discharged into receiving waters. nih.goviwaponline.com One study identified 4'-amino-acetophenone as an intermediate product from the aerobic degradation of nonylphenol by Pseudomonas sp. in river sediment. iaea.org

Table 2: Aquatic Degradation of Nonylphenol

| Environment | Degradation Pathway | Half-life/Efficiency | Metabolites/Notes | Reference |

|---|---|---|---|---|

| Freshwater (surface) | Photodegradation | 10-15 hours | - | epa.gov |

| Seawater | Biodegradation | ~50% degradation in 58 days | Slower than freshwater | epa.gov |

| Marine Sediments | Biodegradation | Half-life of 60 days for ethoxylated nonylphenol | - | epa.gov |

| River Sediment | Aerobic Biodegradation | 13.6 - 99.0 days | 4'-amino-acetophenone | iaea.org |

| Wastewater Treatment | Biodegradation | 97.2% to 99.8% removal of NPEs and metabolites | Nonylphenol, NPECs | nih.gov |

Release and Speciation of Barium Ions in the Environment

Upon release into the environment, Barium bis(p-nonylphenolate) is expected to dissociate, releasing barium ions (Ba²⁺). The environmental fate of these ions is largely governed by their interaction with other naturally occurring ions. europa.eu

In most environments, dissolved barium levels are controlled by the solubility of barite (barium sulfate, BaSO₄) and witherite (barium carbonate, BaCO₃), which are common, naturally occurring minerals. europa.eu Barium ions readily combine with sulfate and carbonate ions present in water and soil to form these insoluble salts, which precipitate out of solution. europa.eucdc.gov This process significantly limits the mobility and bioavailability of barium in the environment.

The solubility of barium compounds can increase under acidic conditions, which could lead to greater mobility in soil and potential movement into groundwater. europa.eu However, barium is generally not considered to be very mobile in soils due to the formation of these insoluble salts and its inability to form soluble complexes with humic and fulvic acids. europa.eu In marine environments, the high concentration of sulfate ions ensures that dissolved barium concentrations remain low and in a steady state, with excess barium precipitating as barium sulfate and becoming part of the marine sediment. europa.eu Barium cations are not readily oxidized or reduced in the environment. europa.eu

Table 3: Predicted No-Effect Concentrations (PNEC) for Barium

| Compartment | PNEC Value | Unit | Reference |

|---|---|---|---|

| Freshwater | 114.7 | µg/L | europa.eu |

| Sewage Treatment Plant | 62.2 | mg/L | europa.eu |

| Sediment (freshwater) | 598.9 | mg/kg sediment dw | europa.eu |

| Soil | 207.7 | mg/kg soil dw | europa.eu |

dw: dry weight

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of chemical compounds.

Electronic Structure and Bonding Analysis

No specific studies detailing the electronic structure and bonding analysis of barium bis(p-nonylphenolate) through quantum chemical calculations were identified. Such a study would theoretically involve calculating the molecular orbital energies, electron density distribution, and the nature of the barium-oxygen bond. This analysis would be crucial in understanding the ionic versus covalent character of the interaction between the barium ion and the phenolate (B1203915) ligands.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for understanding the behavior of substances in complex environments like polymer blends and lubricants.

Elucidating Intermolecular Interactions within Polymer Blends and Lubricant Systems

While MD simulations are extensively used to study various lubricant additives, specific simulations focused on barium bis(p-nonylphenolate) are absent from the available literature. sciopen.comjournals.co.zanih.govmdpi.com Generic studies on lubricant additives show that MD can reveal how these molecules interact with hydrocarbon chains and metal surfaces to reduce friction and wear. journals.co.zamdpi.com For barium bis(p-nonylphenolate), such simulations would be invaluable for visualizing its orientation at interfaces and quantifying its interaction energies with polymer chains or base oil molecules.

Simulating Stabilization Mechanisms at the Molecular Level

The mechanism by which barium bis(p-nonylphenolate) acts as a stabilizer, particularly in PVC or other polymers, has not been elucidated through molecular dynamics simulations in published research. Simulations could potentially model the process of acid scavenging (e.g., HCl in PVC) and other degradation pathways, providing a molecular-level understanding of how this additive enhances material durability.

Computational Modeling of Environmental Fate and Transport

Computational models are essential for predicting how chemicals move and persist in the environment. The ToxCast program, for instance, uses computational approaches to prioritize chemicals for further testing. habitablefuture.org However, specific, detailed computational modeling studies on the environmental fate and transport of barium bis(p-nonylphenolate) are not documented in the scientific literature. Such models would typically estimate properties like its partitioning behavior in soil and water, its potential for bioaccumulation, and its atmospheric persistence. The EPA's CompTox Chemistry Dashboard provides some predicted data, but not in-depth modeling studies. sciopen.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties (QSPR) or biological activities (QSAR). nih.govmdpi.com These models are essential tools in chemical and pharmaceutical research for predicting the behavior of new or untested compounds, thereby saving time and resources. nih.govnih.gov For a compound like barium bis(p-nonylphenolate), QSPR and QSAR models can offer valuable insights into its characteristics and potential applications.

While specific, dedicated QSPR and QSAR studies on barium bis(p-nonylphenolate) are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its behavior based on its structural components: a barium metal center and two p-nonylphenolate ligands. The general workflow for developing a QSPR or QSAR model involves several key steps: data set compilation, molecular descriptor calculation, model development using statistical methods, and rigorous validation. nih.govmdpi.com

Conceptual Application to Barium Bis(p-nonylphenolate):

A hypothetical QSPR study on barium bis(p-nonylphenolate) would involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., HOMO-LUMO energies). These descriptors would then be correlated with experimental properties such as solubility, melting point, or thermal stability.

Similarly, a QSAR study would focus on correlating these descriptors with a specific biological activity, such as its antioxidant potential or its effect as a PVC stabilizer. nih.govontosight.ai For instance, the antioxidant activity of phenolic compounds has been successfully modeled using QSAR, linking descriptors to their radical scavenging capabilities. nih.gov

Illustrative Data for QSPR/QSAR Models:

To construct a predictive model, a dataset of related compounds with known properties or activities is required. For barium bis(p-nonylphenolate), this could include a series of other metal phenolates where the metal ion or the alkyl substituent on the phenol (B47542) ring is varied.

Table 1: Hypothetical Physicochemical Properties for a Series of Metal Phenolates for QSPR Analysis

| Compound | Metal Ion | Alkyl Chain Length | Experimental Solubility (logS) | Predicted Solubility (logS) |

| Barium bis(p-ethylphenolate) | Ba²⁺ | 2 | -4.5 | -4.7 |

| Barium bis(p-butylphenolate) | Ba²⁺ | 4 | -5.2 | -5.1 |

| Barium bis(p-hexylphenolate) | Ba²⁺ | 6 | -5.9 | -6.0 |

| Barium bis(p-nonylphenolate) | Ba²⁺ | 9 | -7.1 | -7.0 |

| Strontium bis(p-nonylphenolate) | Sr²⁺ | 9 | -6.8 | -6.9 |

| Calcium bis(p-nonylphenolate) | Ca²⁺ | 9 | -6.5 | -6.6 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of data used in a QSPR study.

Table 2: Hypothetical Biological Activity Data for a Series of Phenolic Compounds for QSAR Analysis

| Compound | Molecular Descriptor (e.g., logP) | Experimental Antioxidant Activity (IC50, µM) | Predicted Antioxidant Activity (IC50, µM) |

| Phenol | 1.46 | 150 | 145 |

| p-Cresol | 1.95 | 120 | 125 |

| p-Nonylphenol | 5.5 | 50 | 55 |

| Barium bis(p-nonylphenolate) | N/A * | 35 | 40 |

| 2,6-di-tert-butylphenol | 4.9 | 25 | 28 |

Note: The data is hypothetical. The logP for the barium salt is not directly comparable to the other phenols and would require more complex descriptors for a valid model.

Detailed Research Findings (Based on Analogous Systems):

Research on other metal-containing compounds and phenolic antioxidants provides a framework for what might be expected from QSPR/QSAR studies of barium bis(p-nonylphenolate).

Metal-Containing Compounds: QSPR studies on metal complexes have successfully modeled properties like stability constants. researchgate.net These models often incorporate quantum chemical descriptors that account for the electronic effects of the metal ion and its coordination environment. For barium bis(p-nonylphenolate), descriptors related to the charge on the barium ion and the bond lengths between barium and the phenolate oxygen would likely be significant. mdpi.com

Phenolic Antioxidants: QSAR studies on phenolic compounds have shown that their antioxidant activity is often correlated with descriptors such as the bond dissociation energy of the phenolic hydroxyl group, the ionization potential, and hydrophobicity (logP). nih.gov While barium bis(p-nonylphenolate) does not have a free hydroxyl group, its ability to act as a stabilizer may be related to the electronic properties of the phenolate ring, which can be quantified by molecular descriptors.

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Routes

The conventional synthesis of Barium bis(p-nonylphenolate) often involves reactants and conditions that are coming under increased scrutiny from an environmental perspective. A significant future trend is the development of more sustainable and "green" synthesis pathways. Research in related fields suggests several promising avenues for making the production of Barium bis(p-nonylphenolate) more eco-friendly.

Current research on other barium compounds and "bis" molecules highlights a move towards protocols that offer high efficiency while minimizing environmental impact. researchgate.netnih.gov These methods often feature shorter reaction times, simpler work-up procedures, and the avoidance of hazardous organic solvents. nih.gov For instance, the development of a low-temperature, low-environmental-impact synthesis for Barium Sulphide, which reduces energy-intensive high temperatures and harmful emissions, serves as a model for potential innovation. nanoge.org Similarly, the use of novel catalysts, such as a barium oxide-chitosan nanocomposite, in other chemical syntheses demonstrates the potential for recyclable, bio-based catalysts to replace less sustainable alternatives. mdpi.com

Future research is expected to focus on adapting these principles to the synthesis of Barium bis(p-nonylphenolate). Key areas of investigation will likely include:

Solvent-Free Reactions: Grinding reactants together in the absence of a solvent is a green chemistry technique that could reduce volatile organic compound (VOC) emissions. nih.gov

Bio-based Precursors: Investigating the potential to derive nonylphenol from renewable biological sources rather than petroleum feedstocks.

Recyclable Catalysts: Employing solid acid catalysts or nanocomposites that can be easily recovered and reused, minimizing waste. researchgate.netmdpi.com

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Principle | Potential Benefit for Barium bis(p-nonylphenolate) Synthesis |

|---|---|---|

| Solvent-Free Conditions | Eliminating volatile organic solvents from the reaction. | Reduces hazardous waste and air pollution. |

| Lower-Temperature Synthesis | Utilizing efficient catalysts or reaction pathways to reduce energy requirements. | Decreases carbon footprint and operational costs. nanoge.org |

| Heterogeneous Catalysis | Using solid catalysts that are easily separated from the reaction mixture. | Simplifies product purification and allows for catalyst recycling. researchgate.netmdpi.com |

| Use of Bio-based Feedstocks | Sourcing precursors like nonylphenol from renewable resources. | Reduces reliance on fossil fuels and improves the lifecycle sustainability. |

Design of Advanced Barium bis(p-nonylphenolate) Derivatives with Enhanced Performance

While Barium bis(p-nonylphenolate) exhibits good thermal stability, the demand for high-performance materials necessitates the design of derivatives with superior properties. lookchem.com Future research will likely focus on the strategic modification of the compound's molecular structure to tailor its functionality for specific applications.

The primary target for modification is the nonylphenolate ligand. By altering the structure of this component, researchers can fine-tune properties such as:

Thermal Stability: Introducing different functional groups onto the phenol (B47542) ring could potentially increase the degradation temperature, making the additive suitable for high-temperature engineering plastics. Research on incorporating barium sulfate (B86663) nanoparticles into polymers has already shown improvements in the thermal stability of the polymer matrix. researchgate.net

Solubility and Compatibility: Adjusting the length or branching of the nonyl alkyl chain could modify the compound's solubility in various lubricants or its compatibility with different polymer matrices, leading to better dispersion and performance.

The design of these advanced derivatives will rely heavily on computational modeling to predict the properties of new structures before their synthesis, accelerating the discovery of next-generation stabilizers and additives.

Interdisciplinary Research with Polymer Engineering, Environmental Science, and Catalysis

The future development and application of Barium bis(p-nonylphenolate) are intrinsically linked to collaborative, interdisciplinary research.

Polymer Engineering: The compound is primarily used as a heat stabilizer and plasticizer in the manufacturing of plastics like PVC. lookchem.comnih.gov Future research in polymer engineering will focus on understanding the precise mechanisms by which it imparts thermal stability. Advanced characterization techniques could reveal how its derivatives interact with polymer chains at a molecular level, leading to the development of more efficient stabilization packages for a wider range of polymers, including advanced nanocomposites. researchgate.net

Environmental Science: The nonylphenol component of Barium bis(p-nonylphenolate) is a known endocrine disruptor, and its presence in the environment is a significant concern. researchgate.netresearchgate.net Environmental science research is crucial to understand the compound's fate and transport. Studies will need to investigate the potential for Barium bis(p-nonylphenolate) to leach from consumer products and subsequently degrade into nonylphenol in soil and water systems. researchgate.net This research is vital for assessing environmental risk and guiding the design of more benign alternatives. The environmental fate of barium itself, particularly in the context of waste sites, is also an area of continued study. cdc.gov

Catalysis: While the primary role of Barium bis(p-nonylphenolate) is not catalytic, there is emerging interest in the catalytic potential of barium compounds. For example, novel barium oxide-chitosan nanocomposites have been shown to be effective, recyclable catalysts for certain organic reactions. mdpi.com Interdisciplinary research could explore whether Barium bis(p-nonylphenolate) or its derivatives could exhibit catalytic activity, potentially leading to dual-function additives that act as both a stabilizer and a process catalyst in polymer production.

Table 2: Focus of Interdisciplinary Research

| Field | Research Focus | Key Objectives |

|---|---|---|

| Polymer Engineering | Mechanism of stabilization; performance in advanced composites. | Enhance polymer durability; develop high-performance materials. researchgate.net |

| Environmental Science | Degradation pathways; leaching from products; ecotoxicity of breakdown products. | Assess environmental risk; inform the design of safer alternatives. researchgate.netresearchgate.net |

| Catalysis | Exploring potential catalytic activity of the compound or its derivatives. | Discover novel applications; create dual-function additives. mdpi.com |

Exploration of Novel Applications in Material Science

Beyond its traditional use as a PVC stabilizer and lubricant additive, the unique properties of Barium bis(p-nonylphenolate) and its potential derivatives open doors to novel applications in advanced material science. Extrapolating from research on other barium-containing materials, several exciting possibilities emerge.

Functional Coatings: Barium sulfate is used in paints and coatings to improve density and durability. iosrjournals.org Derivatives of Barium bis(p-nonylphenolate) could be engineered to create functional coatings with enhanced thermal resistance, UV protection, or specific surface properties.

Electronic Materials: Barium compounds are critical components in various electronic materials. For instance, Barium Sulphide (BaS) is an important precursor for emerging perovskite absorbers used in photovoltaics. nanoge.org While a direct application is speculative, research could explore the pyrolysis of specifically designed barium organic precursors to create novel barium-based thin films or nanoparticles with interesting electronic or optical properties.

Comprehensive Life Cycle Assessment of Barium bis(p-nonylphenolate) Usage

A comprehensive Life Cycle Assessment (LCA) is essential for a holistic understanding of the environmental impact of Barium bis(p-nonylphenolate), from raw material extraction to end-of-life disposal. Future research will need to quantify the inputs and outputs at each stage of its life cycle.

Raw Material and Synthesis: This stage involves the extraction of barium-containing minerals and the chemical synthesis of nonylphenol from petroleum feedstocks. An LCA would evaluate the energy consumption, greenhouse gas emissions, and waste generated during these processes. prepchem.com The push towards greener synthesis routes is a direct attempt to mitigate the impacts at this stage. nanoge.org